1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
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Description
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
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Biological Activity
The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic molecule that incorporates both oxadiazole and pyrrolidine moieties. Its unique structure suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological properties, synthesis, and potential applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H17N3O2S, with a molecular weight of 339.4 g/mol. The presence of the oxadiazole ring contributes to its biological activity by allowing interactions with various biological targets such as enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C18H17N3O2S |
Molecular Weight | 339.4 g/mol |
Structure | Structure |
CAS Number | 2034350-67-7 |
Anticancer Potential
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, particularly in cancer treatment. The structural modifications of oxadiazole derivatives have shown promising results in enhancing cytotoxicity against various cancer cell lines. For instance, studies suggest that these compounds can inhibit critical enzymes involved in cancer cell proliferation, including:
- Telomerase
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
The hybridization of oxadiazole with other anticancer pharmacophores has been demonstrated to yield compounds with different mechanisms of action, targeting specific pathways crucial for tumor growth and survival .
Antimicrobial and Other Activities
In addition to anticancer properties, oxadiazole derivatives have displayed antimicrobial effects against various pathogens. The dual nature of the compound allows it to potentially serve as an antibacterial, antifungal, and antiviral agent. This versatility is attributed to its ability to interact with multiple biological targets .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes.
- Interaction with Nucleic Acids : It can bind to DNA or RNA structures, disrupting normal cellular functions.
- Modulation of Protein Functions : By interacting with specific proteins, it can alter signaling pathways critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of similar oxadiazole-containing compounds:
- Study on Anticancer Activity : A study published in PMC highlighted that oxadiazole derivatives showed significant cytotoxic effects on various cancer cell lines by targeting thymidylate synthase and HDAC .
- Antimicrobial Efficacy : Research indicated that certain oxadiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the oxadiazole ring significantly influence the biological activity of the compounds, indicating that careful design can enhance efficacy .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-15-6-8-16(9-7-15)27-12-19(25)24-10-17(14-4-2-1-3-5-14)18(11-24)20-22-13-26-23-20/h1-9,13,17-18H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBZAOQJZHOERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.